7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride
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Overview
Description
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-methyl-1H-indole-3-carbonitrile
- 5-Methyl-1H-indole-3-carbonitrile
- 7-Amino-1H-indole-3-carbonitrile
Uniqueness
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
7-amino-5-methyl-1H-indole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9N3.ClH/c1-6-2-8-7(4-11)5-13-10(8)9(12)3-6;/h2-3,5,13H,12H2,1H3;1H |
InChI Key |
HJYSVWBXMHNRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NC=C2C#N.Cl |
Origin of Product |
United States |
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